A Comprehensive Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: A Cornerstone of Asymmetric Synthesis
A Comprehensive Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: A Cornerstone of Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, a critical reagent in the field of stereoselective chemistry. We will delve into its fundamental properties, the mechanistic principles behind its application, detailed experimental protocols, and essential safety considerations. The objective is to furnish the practicing scientist with not only the procedural "how" but the critical "why," fostering a deeper understanding of this invaluable chiral tool.
Core Concepts: Identity and Significance
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is the diastereomeric salt formed between the (1S,2S)-enantiomer of trans-1,2-diaminocyclohexane and the naturally occurring D-(-)-tartaric acid. Its primary role in synthetic chemistry is as a chiral resolving agent, providing a practical and efficient method to isolate the desired (1S,2S)-diamine from a racemic mixture of trans-1,2-diaminocyclohexane.[1][2]
The resolved (1S,2S)-diamine is a privileged C₂-symmetric scaffold. It serves as a foundational building block for a vast array of chiral ligands and organocatalysts, including Jacobsen's catalyst and other Salen-type complexes, which are instrumental in numerous asymmetric transformations such as epoxidations, cyclopropanations, and conjugate additions.[3][4][5] The stability, well-defined stereochemistry, and versatile reactivity of the diamine make its tartrate salt a commercially significant and indispensable chemical.[1] The D-tartrate salt form is particularly advantageous as it enhances the compound's stability and handling characteristics, presenting as a crystalline solid that is more manageable than the free diamine.[6][7]
Physicochemical Properties
A summary of the key quantitative data for (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 67333-70-4 | [6][8] |
| Molecular Formula | C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆) | [6][9][10] |
| Molecular Weight | 264.28 g/mol | [6][9] |
| Appearance | White to off-white crystalline powder | [1][11] |
| Melting Point | 280-284 °C (decomposes) | [1][7] |
| Optical Rotation | [α]20/D ≈ -12.5° (c=4 in H₂O) | |
| Purity | Typically ≥98% | [1][11] |
The Principle of Diastereomeric Salt Resolution
The utility of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is rooted in the classical resolution strategy pioneered by Louis Pasteur. A racemic mixture of trans-1,2-diaminocyclohexane contains equal amounts of two enantiomers: (1R,2R) and (1S,2S). These enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard techniques like crystallization impossible.
The introduction of a single enantiomer of a different chiral compound, in this case, D-tartaric acid (a chiral resolving agent), transforms the enantiomeric relationship into a diastereomeric one.
-
(1R,2R)-diaminocyclohexane + D-tartaric acid → Diastereomeric Salt A: ((1R,2R)-diamine D-tartrate)
-
(1S,2S)-diaminocyclohexane + D-tartaric acid → Diastereomeric Salt B: ((1S,2S)-diamine D-tartrate)
Diastereomers A and B are not mirror images and, crucially, have different physical properties, most notably different solubilities in a given solvent system. This solubility difference is the key that allows for their separation via fractional crystallization.[2] In this specific resolution, the (1R,2R)-diamine mono-D-tartrate salt is typically the less soluble species and precipitates from the solution, leaving the desired (1S,2S)-enantiomer enriched in the mother liquor. The process is conceptually illustrated below.
Caption: Conceptual workflow for the chiral resolution of trans-1,2-diaminocyclohexane.
Field-Proven Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol provides a robust method for the resolution of racemic trans-1,2-diaminocyclohexane using D-tartaric acid, a foundational experiment for obtaining the enantiopure diamine.
Causality and Experimental Design
-
Solvent Choice (Water/Methanol): Water is an excellent solvent for forming the initial tartrate salts. Methanol is subsequently used as a rinsing solvent because the desired salt has lower solubility in it compared to water, which helps in removing impurities without significant product loss.[2]
-
Temperature Control: The initial heating to 70-90 °C ensures complete dissolution and salt formation. The subsequent slow cooling is critical for effective fractional crystallization. A rapid crash-cooling would trap impurities and lead to poor resolution. Cooling to ≤5 °C maximizes the yield of the less-soluble diastereomer.[2]
-
Stoichiometry: Near equimolar amounts of the diamine racemate and the resolving agent are used. The addition of acetic acid helps to facilitate the precipitation of the tartrate salt.[2]
Step-by-Step Methodology
-
Preparation: In a beaker equipped with an overhead stirrer, dissolve D-(+)-tartaric acid (e.g., 150 g, 0.99 mol) in distilled water (400 mL). Stir at room temperature until a clear solution is obtained.[2]
-
Diamine Addition: To the tartaric acid solution, add the mixture of (±)-trans-1,2-diaminocyclohexane (e.g., 240 mL, 1.94 mol) at a controlled rate, allowing the exothermic reaction to raise the temperature to approximately 70 °C.[2]
-
Precipitation: Add glacial acetic acid (e.g., 100 mL, 1.75 mol) to the warm solution. The rate of addition should be managed to bring the temperature to about 90 °C. The less soluble (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt will precipitate immediately.[2]
-
Crystallization: Vigorously stir the resulting slurry while allowing it to cool slowly to room temperature over 2 hours.
-
Isolation: Further cool the mixture in an ice bath to ≤5 °C for at least 2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with ice-cold water (e.g., 100 mL) followed by several rinses with cold methanol (e.g., 5 x 100 mL) to remove the mother liquor containing the (1S,2S) enantiomer.[2]
-
Recovery: The filtrate (mother liquor) is now enriched with the (1S,2S)-(-)-1,2-diaminocyclohexane D-tartrate. The free diamine can be recovered by basifying the mother liquor (e.g., with NaOH) and extracting with an organic solvent, or the salt can be isolated by evaporation and purification.
Caption: Experimental workflow for the resolution of trans-1,2-diaminocyclohexane.
Safety, Handling, and Storage
Proper handling of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is essential for laboratory safety. The compound is classified as harmful and requires careful management.
Hazard Identification
-
GHS Classification: The compound is associated with the following hazard statements:
-
Signal Word: Warning[9]
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[6][12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[12] The compound should be stored at room temperature.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[12]
Conclusion
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is more than just a chemical; it is an enabling tool for the advancement of asymmetric synthesis. Its role as a resolving agent provides access to an enantiopure C₂-symmetric diamine that is fundamental to the construction of powerful catalysts for stereoselective reactions. Understanding the principles of its application, mastering its handling, and appreciating its significance allows researchers in pharmaceuticals and fine chemicals to design and execute more efficient and elegant synthetic routes to complex chiral molecules.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16212699, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate.[Link]
-
The Royal Society of Chemistry. Supporting Information for a publication.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: trans-1,2-Diaminocyclohexane.[Link]
-
ResearchGate. Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?[Link]
-
Amerigo Scientific. (1S,2S)-(−)-1,2-Diaminocyclohexane D-tartrate (99%).[Link]
- Google Patents. JP2011093834A - Method for producing 1, 2-diaminocyclohexane.
-
ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.[Link]
-
ResearchGate. trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis.[Link]
-
PubMed. Asymmetric amplification in catalysis by trans-1,2-diaminocyclohexane bistriflamide.[Link]
-
ResearchGate. ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate | 67333-70-4 [smolecule.com]
- 7. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate | 67333-70-4 | Benchchem [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate | C10H20N2O6 | CID 16212699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1S,2S)-(-)-1,2-Cyclohexanediamine D-Tartrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. labproinc.com [labproinc.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
